2-Amino-2-(4-chlorophenyl)acetamide hydrochloride

Description

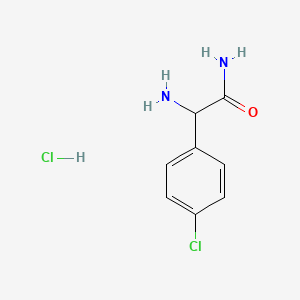

2-Amino-2-(4-chlorophenyl)acetamide hydrochloride is a chlorinated aromatic acetamide derivative characterized by a 4-chlorophenyl group attached to an acetamide backbone, with an additional amino group at the α-position. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological contexts.

Properties

IUPAC Name |

2-amino-2-(4-chlorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKYHFKSMQDHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92303-74-7 | |

| Record name | 2-amino-2-(4-chlorophenyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chlorophenyl)acetamide hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with ammonia, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is obtained by crystallization and purification processes.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The process involves the same basic chemical reactions but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chlorophenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzoic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. It is often utilized in reaction mechanisms that lead to the formation of more complex structures, particularly in the development of novel drugs.

Biology

In biological research, 2-amino-2-(4-chlorophenyl)acetamide hydrochloride is employed to study enzyme inhibitors and other biological processes. Its ability to interact with specific molecular targets makes it valuable for investigating enzyme activity and molecular signaling pathways.

Medicine

The compound has been explored for its potential therapeutic effects, particularly in drug development for treating conditions such as infections, cancer, and neurological disorders. Its biological activities suggest it may act as an antimicrobial, anticancer, and anticonvulsant agent.

The biological activity of this compound is attributed to its structural features, which enable interactions with various biological targets:

- Antimicrobial Activity : Studies have shown that this compound exhibits effectiveness against resistant strains of Staphylococcus aureus, indicating its potential as a candidate for antibiotic development.

- Anticancer Properties : Research indicates that it demonstrates significant growth inhibition against cancer cell lines such as HT29, suggesting unique mechanisms that merit further investigation.

- Neuropharmacological Effects : Animal studies have revealed its potential neuroprotective effects against seizures, indicating possible applications in treating epilepsy.

Antimicrobial Study

A study evaluated the efficacy of various derivatives of phenylacetamide, including this compound, against resistant bacterial strains. The results indicated enhanced activity compared to traditional antibiotics, paving the way for new antimicrobial therapies.

Anticancer Research

In comparative studies involving multiple compounds, this compound showed superior growth inhibition against HT29 cells compared to other tested derivatives. This suggests a unique mechanism of action that warrants further exploration in cancer treatment strategies.

Neuropharmacological Assessment

Research into the compound's role in modulating neurotransmitter systems revealed its potential as a neuroprotective agent against seizure activity. This highlights its significance in developing treatments for neurological disorders.

Comparative Data Table

| Application Area | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant strains of Staphylococcus aureus | |

| Anticancer | Significant growth inhibition in HT29 cancer cells | |

| Neuropharmacology | Potential neuroprotective effects against seizures |

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chlorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 2-amino-2-(4-chlorophenyl)acetamide hydrochloride and related compounds:

Notes:

- Pyridine-Thioacetamide Derivatives (e.g., ) : The addition of a pyridine-thioether moiety and styryl groups enhances insecticidal activity, likely due to increased lipophilicity and π-π stacking interactions with biological targets. The absence of these groups in the target compound suggests divergent applications.

- Stereoisomers (e.g., ): Enantiomeric forms (R/S) of chlorophenyl ethanolamine derivatives highlight the importance of stereochemistry in biological efficacy, a factor relevant to the target compound if chiral centers are present.

- Ketone vs. Acetamide (e.g., ) : The replacement of the acetamide group with a ketone reduces hydrogen-bonding capacity, which may limit solubility and target affinity.

Biological Activity

2-Amino-2-(4-chlorophenyl)acetamide hydrochloride, with the molecular formula C8H9ClN2O and a molecular weight of approximately 221.08 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a chlorophenyl group, and an acetamide functional group, which contribute to its reactivity and biological activity. Its unique structure allows for modifications that can enhance therapeutic efficacy or lead to the development of new derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H9ClN2O | Contains both amino and acetamido groups; potential anti-inflammatory and neurotransmitter-modulating effects. |

| 2-Amino-N-(4-chlorophenyl)acetamide | C8H9ClN2O | Similar structure; used in pain relief. |

| 4-Chloroaniline | C6H6ClN | Simpler structure; primarily used as an intermediate in dye production. |

| N-(4-Chlorophenyl)acetamide | C9H10ClN | Lacks an amino group; used in pharmaceuticals. |

| 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide | C15H13ClN2O2 | More complex; used for specific drug formulations. |

The presence of both amino and acetamido groups distinguishes this compound from others, enhancing its utility in medicinal chemistry.

Case Studies and Research Findings

- Neurotransmitter Interaction Studies : Initial studies have indicated that this compound may interact with serotonin and norepinephrine pathways, which are critical in pain perception and mood regulation. Further research is necessary to elucidate these interactions fully.

- Anticancer Activity Investigations : While direct studies on the anticancer effects of this compound are sparse, its structural similarity to known anticancer agents warrants further investigation into its potential efficacy against various cancer cell lines .

- Synthesis and Derivative Development : Several synthetic routes for producing this compound have been established, each offering different advantages regarding yield, purity, and scalability. This flexibility makes it suitable for laboratory or industrial applications.

Q & A

Q. How to address contradictions in reported crystallographic data for chlorophenylacetamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.